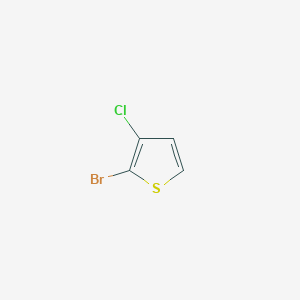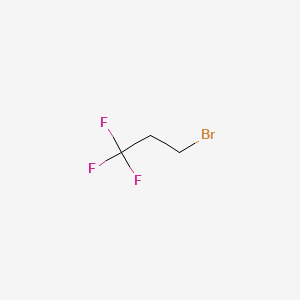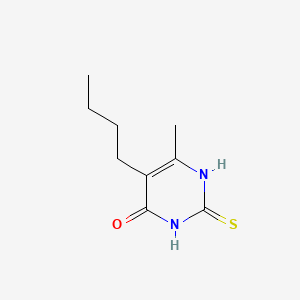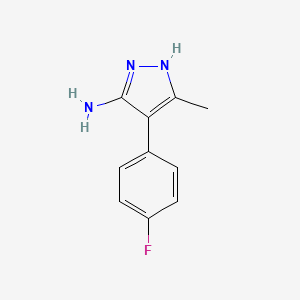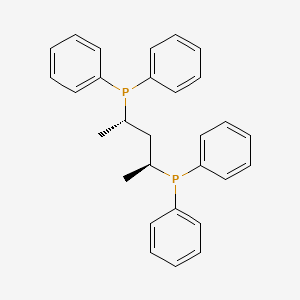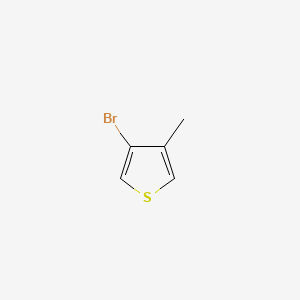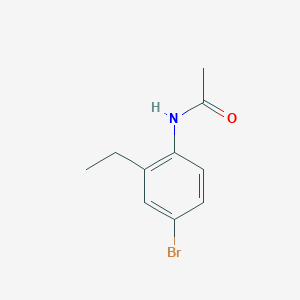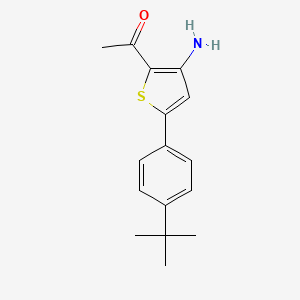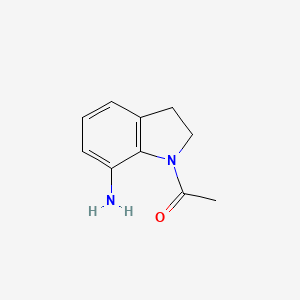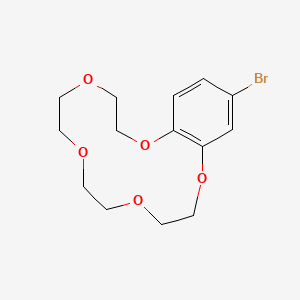
4’-Bromobenzo-15-Krone-5-Ether
Übersicht
Beschreibung
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- is a useful research compound. Its molecular formula is C14H19BrO5 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
4’-Bromobenzo-15-Krone-5-Ether: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Ionenkomplexierung und selektive Extraktion: this compound wird hauptsächlich für die Komplexierung von Ionen und die Extraktion und Trennung organischer Metallverbindungen verwendet. Es bildet stabile Komplexe mit Lithium-, Natrium- und Kaliumionen und weist eine gute Löslichkeit in organischen Lösungsmitteln auf. Diese Fähigkeit, Metallionen selektiv zu extrahieren und zu trennen, macht es in der chemischen Analyse, Synthese und Elektrochemie weit verbreitet .
Lösungsmittel für anorganische Salze: Diese Verbindung kann anorganische Salze in organische Lösungsmittel lösen und so eine „nackte“ Anionenchemie ermöglichen. Diese Eigenschaft ist besonders nützlich in der synthetischen Chemie, wo anorganische Salze oft als Reagenzien oder Katalysatoren verwendet werden .
Phasentransferkatalyse: Kronenether wie this compound dienen als Phasentransferkatalysatoren, die den Transfer eines Reaktanten von einer Phase in eine andere ermöglichen, wo die Reaktion effizienter abläuft. Dies ist in verschiedenen chemischen Reaktionen von Vorteil, bei denen Reaktanten nicht in einem gemeinsamen Lösungsmittel löslich sind .
Chirale Auflösung: Chirale Kronenether werden verwendet, um racemische Gemische aufzulösen oder Isomere durch chirale Chromatographie zu trennen. Obwohl spezifische Anwendungen für this compound in der chiralen Auflösung nicht detailliert beschrieben werden, deutet die Fähigkeit von Kronenethern, diastereomere Komplexe mit chiralen Kationen zu bilden, auf eine potenzielle Verwendung in diesem Bereich hin .
Proteomforschung: Die Verbindung wird auch in der Proteomforschung eingesetzt, wo sie eine Rolle bei der Untersuchung von Proteinstrukturen, -funktionen und -interaktionen spielen kann. Die spezifischen Details ihrer Anwendung in der Proteomik werden nicht angegeben, könnten aber Ionenkomplexierungs- oder Löslichkeitseigenschaften umfassen .
Organische Synthese: In der organischen Synthese kann this compound aufgrund seiner Fähigkeit, reaktive Zwischenprodukte zu stabilisieren oder Reaktionen zu erleichtern, die eine spezifische Ionenpaarung erfordern, als Reagenz oder Katalysator verwendet werden .
Elektrochemie: In elektrochemischen Anwendungen können Kronenether wie this compound verwendet werden, um die Eigenschaften von Elektroden oder Elektrolyten zu modifizieren und so die Selektivität oder Empfindlichkeit elektrochemischer Sensoren zu verbessern .
Analytische Chemie: Die selektiven Ionenbindungseigenschaften der Verbindung machen sie in der analytischen Chemie für Aufgaben wie Ionenchromatographie oder Massenspektrometrie nützlich, wo sie bei der Trennung und Identifizierung von Verbindungen basierend auf ihren ionischen Eigenschaften helfen kann .
Thermo Fisher Scientific ChemBK Sigma-Aldrich Santa Cruz Biotechnology
Wirkmechanismus
Target of Action
The primary targets of 4’-Bromobenzo-15-crown 5-Ether are metal ions, specifically lithium, sodium, and potassium ions . The compound forms stable complexes with these ions, which is a key aspect of its function .
Mode of Action
4’-Bromobenzo-15-crown 5-Ether interacts with its targets (metal ions) through a process known as complexation . This involves the formation of a stable complex between the crown ether and the metal ion. The bromobenzo group in the compound provides an additional point of interaction, enhancing the stability of the resulting complex .
Biochemical Pathways
For instance, sodium and potassium ions are essential for the function of the sodium-potassium pump, a critical component of cellular function .
Pharmacokinetics
Given its chemical structure and properties, it is likely that the compound has good solubility in organic solvents .
Result of Action
The primary result of the action of 4’-Bromobenzo-15-crown 5-Ether is the formation of stable complexes with metal ions . This can influence the availability and activity of these ions, potentially affecting various biochemical processes and pathways where these ions play a crucial role .
Action Environment
The action of 4’-Bromobenzo-15-crown 5-Ether can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the compound’s ability to form complexes with its target ions . Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed .
Eigenschaften
IUPAC Name |
17-bromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJNSIFVWMEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)Br)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209687 | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60835-72-5 | |
| Record name | 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-15-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromobenzo-15-crown 5-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


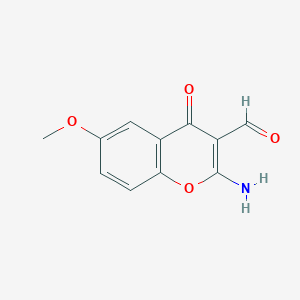
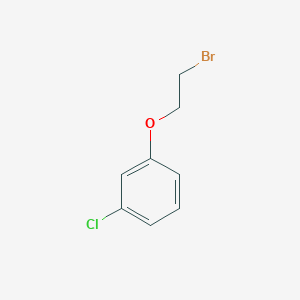
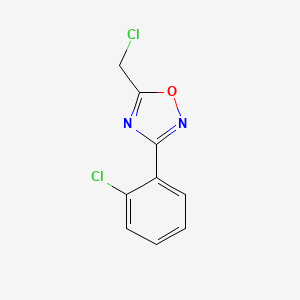
![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
